
(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol: is a chiral compound featuring an amino group, a hydroxyl group, and a chlorinated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-chlorothiophene-3-carboxaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a substitution reaction, often using reagents like ammonia or an amine under appropriate conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for reduction and amination steps, and the implementation of efficient chiral resolution techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorine atom on the thiophene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 under mild conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor due to its structural features.
Biochemical Probes: Used as a probe in biochemical assays to study enzyme activity.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its chiral properties.
Antimicrobial Agents: Studied for its potential antimicrobial activity.
Industry
Material Science: Utilized in the development of new materials with specific electronic properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism by which (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Amino-1-(5-bromothiophen-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(1S)-2-Amino-1-(5-methylthiophen-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
(1S)-2-Amino-1-(5-nitrothiophen-3-yl)ethan-1-ol: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (1S)-2-Amino-1-(5-chlorothiophen-3-yl)ethan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This can affect its binding affinity and specificity in biological systems, as well as its reactivity in chemical synthesis.
Properties
Molecular Formula |
C6H8ClNOS |
|---|---|
Molecular Weight |
177.65 g/mol |
IUPAC Name |
(1S)-2-amino-1-(5-chlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H8ClNOS/c7-6-1-4(3-10-6)5(9)2-8/h1,3,5,9H,2,8H2/t5-/m1/s1 |
InChI Key |
GXBHVQUJFRZDTR-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(SC=C1[C@@H](CN)O)Cl |
Canonical SMILES |
C1=C(SC=C1C(CN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


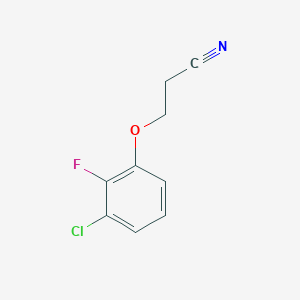

![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
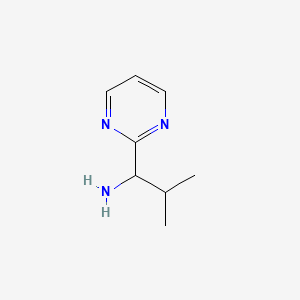
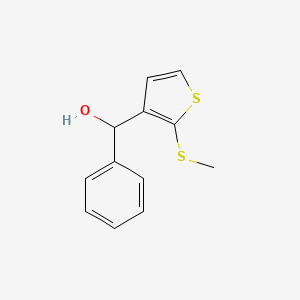
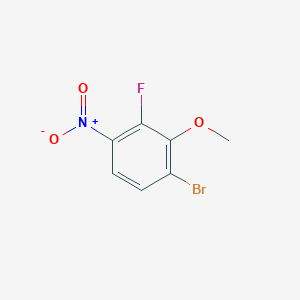
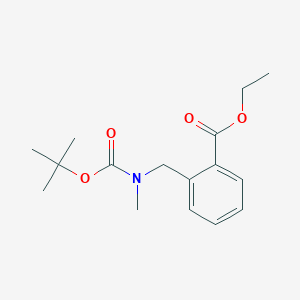
![2-[Amino(phenyl)methyl]-4-methylphenol](/img/structure/B13081339.png)


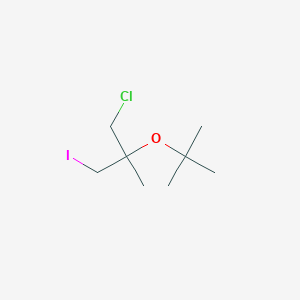
![1-[(6-Fluoropyridin-3-YL)methyl]piperazine](/img/structure/B13081352.png)


